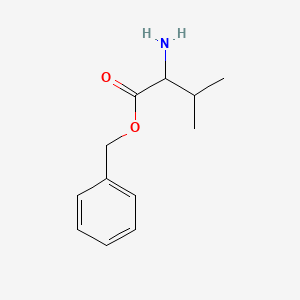

Benzyl 2-amino-3-methylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 2-amino-3-methylbutanoate is an organic compound with the molecular formula C12H17NO2. It is a derivative of leucine, an essential amino acid, and is often used in the synthesis of pharmaceuticals and other bioactive compounds . This compound is known for its role in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-amino-3-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-methylbutanoic acid (leucine) with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-amino-3-methylbutanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed:

Oxidation: Benzyl 2-amino-3-methylbutanoic acid.

Reduction: Benzyl 2-amino-3-methylbutanol.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 2-amino-3-methylbutanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research explores its use in drug development, particularly in designing new therapeutic agents.

Mechanism of Action

The mechanism of action of benzyl 2-amino-3-methylbutanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound’s ester group allows it to participate in esterification and hydrolysis reactions, which are crucial in many biological systems .

Comparison with Similar Compounds

- Benzyl 2-amino-3-methylbutanoic acid

- Benzyl 2-amino-3-methylbutanol

- Ethyl 2-amino-3-methylbutanoate

Comparison: Benzyl 2-amino-3-methylbutanoate is unique due to its ester functional group, which imparts distinct chemical properties compared to its acid and alcohol counterparts. This ester group enhances its solubility in organic solvents and its reactivity in esterification and hydrolysis reactions .

Biological Activity

Benzyl 2-amino-3-methylbutanoate, also known as benzyl L-valinate, is an amino acid derivative with potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₇NO₂ and a molecular weight of approximately 221.30 g/mol. Its structure features a benzyl group attached to a 2-amino-3-methylbutanoate backbone, which influences its reactivity and biological interactions. The compound is primarily synthesized through the esterification of 2-amino-3-methylbutanoic acid with benzyl alcohol, typically under acidic conditions.

The biological activity of this compound can be attributed to its role as an intermediate in peptide synthesis. It is believed to interact with various molecular targets, potentially modulating biochemical pathways related to muscle growth and metabolism. The compound's mechanism of action may involve:

Biological Activity and Applications

This compound has been investigated for its potential therapeutic applications. Key findings include:

- Peptide Synthesis : It serves as a crucial intermediate in synthesizing various bioactive compounds and pharmaceuticals.

- Metabolic Pathways : As part of the branched-chain amino acids (BCAAs), it is pivotal for human health, influencing energy metabolism and muscle protein synthesis .

- Research Studies : A study highlighted that similar compounds are absorbed in the gut via intestinal dipeptide transporters, followed by rapid hydrolysis in the liver. This suggests that this compound could be effectively utilized in drug formulations targeting metabolic pathways.

Case Study 1: Enzyme Inhibition

A study conducted on various derivatives of this compound demonstrated their effectiveness as enzyme inhibitors. The research focused on the interaction between these compounds and proteolytic enzymes, revealing significant inhibition rates that suggest potential use in therapeutic contexts.

Case Study 2: Muscle Metabolism

In animal models, supplementation with L-Valine has shown positive effects on muscle growth and recovery post-exercise. Given the structural similarities, it can be inferred that this compound may exhibit comparable benefits.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to its parent compound L-Valine and other related amino acid derivatives:

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Enzyme inhibition; peptide synthesis | Drug development; metabolic studies |

| L-Valine | Muscle metabolism; protein synthesis | Nutritional supplements; athletic performance |

| Other Amino Acid Derivatives | Varies; often involved in metabolic pathways | Pharmaceutical intermediates |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Benzyl 2-amino-3-methylbutanoate?

The synthesis typically involves esterification of 2-amino-3-methylbutanoic acid with benzyl alcohol under acidic or dehydrating conditions. For example, thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) can activate the carboxylic acid group to form the ester bond. Protecting groups (e.g., Fmoc or Cbz) are often employed to shield the amine during synthesis, preventing unwanted side reactions. Post-reaction deprotection yields the final compound. Critical steps include pH control, solvent selection (e.g., dichloromethane or THF), and purification via column chromatography .

Q. How is this compound characterized to confirm its structural integrity?

Key analytical methods include:

- NMR Spectroscopy : 1H and 13C NMR identify ester carbonyl signals (~170 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm).

- HPLC : Reverse-phase chromatography assesses purity (>95% is typical for research-grade material).

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 208.1).

- Polarimetry : Used to verify enantiomeric purity if the compound is chiral .

Q. What are the primary chemical reactions involving this compound?

The ester group undergoes hydrolysis under acidic/basic conditions to yield 2-amino-3-methylbutanoic acid. The benzyl group can be removed via hydrogenolysis (H₂/Pd-C) to regenerate the free carboxylic acid. The amine group participates in nucleophilic acyl substitution, enabling peptide coupling or Schiff base formation with aldehydes .

Advanced Research Questions

Q. How do stereochemical variations in this compound derivatives affect their biological activity?

Stereochemistry significantly impacts interactions with enzymes or receptors. For example, (2S,3R)-configured derivatives exhibit higher binding affinity to proteases compared to (2R,3S) isomers. To study this:

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak® IA) or enzymatic resolution with lipases.

- Biological Assays : Compare IC₅₀ values in enzyme inhibition studies.

- X-ray Crystallography : Resolve binding modes in enzyme-ligand complexes .

Q. What methodologies resolve contradictions in spectral data for this compound analogs?

Discrepancies in NMR or MS data (e.g., unexpected splitting or fragment ions) often arise from impurities or stereochemical heterogeneity. Solutions include:

- 2D NMR Techniques : HSQC and COSY maps clarify proton-carbon correlations.

- Isotopic Labeling : Use 15N-labeled amines to trace fragmentation pathways in MS.

- Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguous stereochemistry .

Q. How can statistical experimental design optimize benzylation reactions for derivative synthesis?

A factorial design (e.g., 2³ Yates pattern) identifies critical variables:

- Factors : Reaction time, molar ratio (acid:alcohol), catalyst loading.

- Response Variables : Yield, enantiomeric excess (ee), purity.

- Optimization Tools : Response surface methodology (RSM) or artificial neural networks (ANNs) model non-linear interactions. For example, benzenesulfonic acid-catalyzed benzylation achieves >80% yield at 80°C with a 2:1 toluene:benzyl alcohol ratio .

Q. What catalytic systems enhance the efficiency of esterification or transesterification in synthesizing analogs?

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica Lipase B) enable regioselective esterification under mild conditions (e.g., 40°C, solvent-free).

- Heterogeneous Catalysts : Ammonium cerium phosphate (ACP) or zeolites improve recyclability and reduce side reactions.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 1h) while maintaining high yields (>90%) .

Q. How is computational modeling applied to predict the reactivity of this compound derivatives?

- DFT Calculations : Predict reaction pathways (e.g., ester hydrolysis activation energies).

- Molecular Dynamics (MD) : Simulate ligand-receptor binding kinetics (e.g., with G-protein-coupled receptors).

- QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity .

Properties

IUPAC Name |

benzyl 2-amino-3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRBOOICRQFSOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.